molecular formula C6H11ClN2 B6250450 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride CAS No. 204118-40-1

4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride

Cat. No.: B6250450
CAS No.: 204118-40-1
M. Wt: 146.6
InChI Key:
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Description

4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride is a heterocyclic organic compound with the molecular formula C6H12ClN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride typically involves the reaction of 4-methyl-1,2,5,6-tetrahydropyridine with an appropriate amine under acidic conditions to form the imine derivative. The hydrochloride salt is then obtained by treating the imine with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of 4-methyl-1,2,5,6-tetrahydropyridin-2-imine.

    Reduction: 4-methyl-1,2,5,6-tetrahydropyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis and as a reagent in chemical reactions.

Uniqueness

4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride is unique due to its specific imine functionality, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and development.

Properties

CAS No.

204118-40-1

Molecular Formula

C6H11ClN2

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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